molecular formula C20H19N3O4 B2588037 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1796920-59-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2588037
CAS RN: 1796920-59-6
M. Wt: 365.389
InChI Key: HJAPVOSNVFRARC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis

    • A related derivative, N-(pyridin-2-ylmethyl)benzamide, was studied for its crystal structure, providing insights into the molecular orientation and interactions of similar compounds (Artheswari et al., 2019).
  • Chemical Reactivity and Synthesis

    • Research on pyrrolo[2,3-d][1,2,3]triazines, which share structural similarities with the queried compound, highlights the challenges and novel approaches in synthesizing such complex molecules (Migawa & Townsend, 2001).
    • Innovative methods for synthesizing isoxazole and naphthyridine derivatives, relevant to the queried compound's synthesis, have been explored (Guleli et al., 2019).
  • Antioxidant Activity

    • Studies on similar compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrate significant antioxidant properties, indicating potential biological applications (Tumosienė et al., 2019).
  • Kinase Inhibition

    • Research into related benzamide derivatives reveals their potential as kinase inhibitors, specifically targeting vascular endothelial growth factor receptor-2, suggesting implications for cancer therapy (Borzilleri et al., 2006).
  • Antiallergic Agents

    • N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, structurally related to the queried compound, have been evaluated for antiallergic activities, demonstrating the potential for similar compounds in therapeutic applications (Honma et al., 1983).
  • Antipsychotic Agent Evaluation

    • Heterocyclic carboxamides, analogous to the compound , have been synthesized and assessed for their potential as antipsychotic agents (Norman et al., 1996).
  • Aggregation Enhanced Emission

    • Pyridyl substituted benzamides, related to the queried compound, exhibit luminescent properties and aggregation-enhanced emission, indicating potential use in optical materials and sensors (Srivastava et al., 2017).
  • Prediction of Biological Activity

    • Novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, similar to the queried compound, have been synthesized and analyzed for predicted biological activity, highlighting the compound's potential in pharmacological applications (Kharchenko et al., 2008).
  • Conversion in Chemical Synthesis

    • Research into the conversion of carboxy groups in compounds like N-benzylpyroglutamic acids, related to the queried compound, provides insights into chemical synthesis methodologies (Oudir et al., 2006).
  • Synthesis for Radiopharmaceuticals

    • The synthesis of benzamide derivatives such as (S)-BZM and (R)-BZM, which are structurally related, underlines the importance of these compounds in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(21-11-13-7-8-17-18(10-13)26-12-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAPVOSNVFRARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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